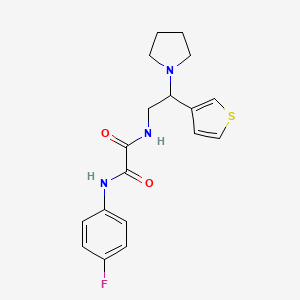

![molecular formula C20H24FN3O B2868471 2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 708220-92-2](/img/structure/B2868471.png)

2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide” is an organic compound containing a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug .

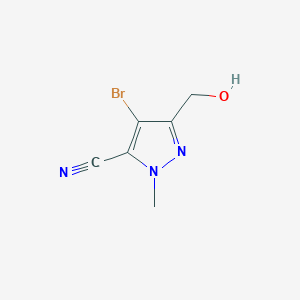

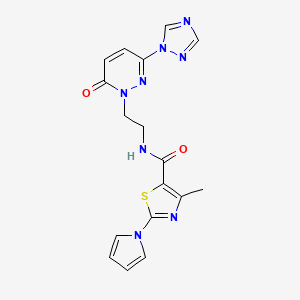

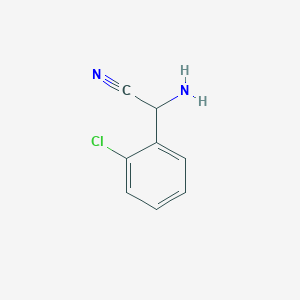

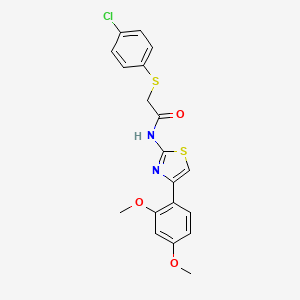

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, as is common for similar compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperazine rings, for example, can undergo a variety of reactions including alkylation and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point and solubility, would likely be determined experimentally. Similar compounds often have moderate to high solubility in organic solvents .Scientific Research Applications

Therapeutic Uses and Molecular Design

Piperazine derivatives, including structures related to 2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide, have been extensively studied for their therapeutic uses across various medical fields. Such derivatives have been incorporated into drugs with antipsychotic, antihistamine, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory properties, and more. The diversity in therapeutic use stems from the ability to modify the piperazine nucleus, which significantly alters the medicinal potential of the resultant molecules. This adaptability has facilitated the development of molecular designs that target a wide range of diseases, from CNS disorders to cancer and beyond (Rathi, Syed, Shin, & Patel, 2016).

Pharmacophore Development

The piperazine ring, a core component of these derivatives, is considered a versatile pharmacophore in drug discovery. Its inclusion in drug molecules has led to a significant increase in research aimed at exploring its therapeutic potential beyond merely CNS activity. For instance, adjustments to the substituents on the piperazine ring can impact the pharmacokinetics and pharmacodynamics of the molecules, offering pathways to tailor drug properties for specific therapeutic outcomes. This flexibility underscores the importance of piperazine-based compounds in the rational design of new therapeutics, suggesting that derivatives of this compound could be explored for a variety of pharmacological applications (Rathi, Syed, Shin, & Patel, 2016).

Environmental and Toxicological Considerations

While focusing on the therapeutic applications, it's crucial to also consider environmental and toxicological aspects related to the use and disposal of such compounds. For example, the breakdown and environmental persistence of acetamide derivatives (a functional group related to the acetamide moiety in the query compound) have been studied to understand their impact on water systems and biological organisms. Understanding these factors is essential for developing safe and effective medications while minimizing potential environmental harm (Kennedy, 2001).

Mechanism of Action

Target of Action

The primary targets of 2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide, also known as PPZ2 , are the TRPC3/TRPC6/TRPC7 channels . These are cation channels, mainly permeable to Ca2+ ions .

Mode of Action

PPZ2 selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels . It interacts with these targets and results in their activation .

Biochemical Pathways

The activation of TRPC3/TRPC6/TRPC7 channels by PPZ2 affects several biochemical pathways. TRPC6 plays a crucial role in tumor development . TRPC3 controls fibronectin expression, thereby regulating the wound healing process . TRPC7 is involved in the proliferation of osteoblasts .

Pharmacokinetics

It is soluble in dmso , which may influence its absorption and distribution in the body

Result of Action

The activation of TRPC3/TRPC6/TRPC7 channels by PPZ2 has several effects at the molecular and cellular levels. It induces BDNF-like neurite growth and neuroprotection in cultured neurons . It also activates native TRPC6-like channels in smooth muscle cells isolated from the rabbit portal vein .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PPZ2. It is known that PPZ2 should be stored at temperatures between 2-8°C , indicating that temperature can affect its stability.

Future Directions

properties

IUPAC Name |

2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O/c1-15-3-8-19(13-16(15)2)24-11-9-23(10-12-24)14-20(25)22-18-6-4-17(21)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTQJBNPILUONC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{6-Azaspiro[3.4]octan-7-yl}acetic acid hydrochloride](/img/structure/B2868388.png)

![2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride](/img/structure/B2868393.png)

![1,3-dimethyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2868394.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2868403.png)